molecular formula C12H16O2 B1195768 1-Phenylethyl isobutyrate CAS No. 7775-39-5

1-Phenylethyl isobutyrate

Cat. No. B1195768
CAS RN: 7775-39-5
M. Wt: 192.25 g/mol
InChI Key: JZCCYSDOUYQZMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylethyl isobutyrate is a chemical compound of interest in various fields, including material science and organic chemistry. Its properties and synthesis methods are explored to understand its applications and behavior in different environments.

Synthesis Analysis

The synthesis of 1-Phenylethyl isobutyrate-related compounds involves multiple strategies, including living carbocationic polymerization and Diels-Alder polymerization. For instance, 1-Chloro-1-phenylethyl-telechelic polyisobutylene was synthesized using living carbocationic polymerization, showcasing the versatility in synthesizing complex polymers with specific end groups (Iván et al., 1998). Additionally, Diels-Alder polymerization was utilized to create poly(phenylene)-based polyelectrolytes, demonstrating a method to synthesize high molecular weight polymers with potential applications in fuel cells (Fujimoto et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds related to 1-Phenylethyl isobutyrate has been studied using various techniques. For example, the solid forms of (R)-1-phenylethylammonium-(S)-2-phenylbutyrate were investigated to understand their polymorphism and stability, providing insights into the molecular arrangement and stability of similar compounds (Antoniadis et al., 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of 1-Phenylethyl isobutyrate analogs highlight their potential in various chemical transformations. For instance, the methoxycarbonylation of alkynes catalyzed by palladium complexes leads to selective formation of unsaturated esters, showcasing the compound's utility in synthetic organic chemistry (Núñez Magro et al., 2010).

Physical Properties Analysis

The physical properties of 1-Phenylethyl isobutyrate-related compounds are crucial for their application in various domains. The study of poly(alkyl-substituted p-phenylene ethynylene)s provided insights into the liquid crystalline structures and thermal properties, which are essential for understanding the material's behavior under different conditions (Huang et al., 2001).

Chemical Properties Analysis

The chemical properties of 1-Phenylethyl isobutyrate and related compounds, such as their reactivity and interaction with other molecules, are fundamental to their applications. The synthesis and characterization of phenylene-disiloxane polymers, for example, shed light on the chemical properties that influence the polymerization process and the resulting material's stability and reactivity (Kawakita et al., 2001).

Scientific Research Applications

  • Fragrance Applications :

    • 1-Phenylethyl isobutyrate is used as a fragrance ingredient. It is a member of the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) fragrance ingredients group. These ingredients are prepared by reacting an aryl alkyl alcohol with a simple carboxylic acid to generate various esters including isobutyrate esters. A detailed toxicologic and dermatologic review of 1,1-dimethyl-2-phenylethyl isobutyrate, a related compound, was presented, emphasizing its safety assessment in fragrances (McGinty, Letizia, & Api, 2012).
  • Biocatalysis and Chemical Production :

    • A synthetic metabolic pathway for the production of isobutyric acid was developed. Isobutyric acid, which 1-Phenylethyl isobutyrate can be converted into, is a useful platform chemical with numerous applications including the synthesis of various compounds such as methacrylic acid and sucrose acetate isobutyrate. This biosynthetic route emphasizes sustainable production from renewable carbon sources (Zhang et al., 2011).
  • Polymer Chemistry :

    • 1-Phenylethyl isobutyrate-related compounds have been utilized in living carbocationic polymerization processes. For instance, 1-Chloro-1-phenylethyl-telechelic polyisobutylene was synthesized using this method, demonstrating its potential use in polymer chemistry (Iván et al., 1998).
  • Chiral Analysis :

    • 1-Phenylethyl isocyanate, a derivative, has been shown to be a powerful reagent for the chiral analysis of secondary alcohols and hydroxy fatty acids with remote stereogenic centers. This highlights its role in analytical chemistry for determining the configuration and enantiomeric excess of medium- to long-chain secondary alcohols (Habel, Spiteller, & Boland, 2007).

properties

IUPAC Name

1-phenylethyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(2)12(13)14-10(3)11-7-5-4-6-8-11/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCCYSDOUYQZMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864119
Record name Propanoic acid, 2-methyl-, 1-phenylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless oily liquid with a sweet, floral-green odour
Record name alpha-Methylbenzyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/793/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name alpha-Methylbenzyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/793/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.977-0.983
Record name alpha-Methylbenzyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/793/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1-Phenylethyl isobutyrate

CAS RN

7775-39-5
Record name 1-Phenylethyl 2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7775-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Styralyl isobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007775395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-methyl-, 1-phenylethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, 2-methyl-, 1-phenylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylethyl isobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.995
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-METHYLBENZYL ISOBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9REG8PIWP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-Phenylethyl isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037716
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenylethyl isobutyrate
Reactant of Route 2
Reactant of Route 2
1-Phenylethyl isobutyrate
Reactant of Route 3
Reactant of Route 3
1-Phenylethyl isobutyrate
Reactant of Route 4
Reactant of Route 4
1-Phenylethyl isobutyrate
Reactant of Route 5
Reactant of Route 5
1-Phenylethyl isobutyrate
Reactant of Route 6
Reactant of Route 6
1-Phenylethyl isobutyrate

Citations

For This Compound
10
Citations
A Hauser, B Maurer - Zeitschrift für Lebensmittel-Untersuchung und …, 1987 - Springer
Several esters routinely used by the flavour industry have been detected for the first time in natural flavours. The following compounds were identified by GC/MS (the natural source in …
Number of citations: 0 link.springer.com
S Razi, S Zeror, M Merabet-Khelassi, E Kolodziej… - Catalysis Letters, 2021 - Springer
Herein, we report an efficient enantioselective cleavage of the acyl- moiety of a set of α- phenyl ethyl esters with different chain-lengths catalyzed by lipase B from Candida antarctica (…
Number of citations: 5 link.springer.com
G Zhang, T Irrgang, M Schlagbauer, R Kempe - Chem Catalysis, 2021 - cell.com
Catalytic reactions that convert green or sustainable starting materials into important classes of chemical compounds, generate hydrogen, and are mediated by Earth-abundant element …
Number of citations: 18 www.cell.com
CD Stewart, CD Jones… - Am. J. Essent. Oil Nat. Prod, 2014 - essencejournal.com
The essential oils from the leaves and barks of Juniperus virginiana and Pinus virginiana, two coniferous trees important in Native American traditional medicine, were obtained by …
Number of citations: 27 www.essencejournal.com
EY Yazıcıoğlu - 2010 - open.metu.edu.tr
… HPLC spectrum of rac-1-phenylethyl isobutyrate ............................ 130 Figure A33. HPLC spectrum of (S)-enriched 1-phenylethyl isobutyrate .............. 130 Figure A34. HPLC spectrum of …
Number of citations: 0 open.metu.edu.tr
K Fujii, K Mitsudo, H Mandai, S Suga - Bulletin of the Chemical Society …, 2016 - journal.csj.jp
We developed an acylative kinetic resolution of secondary carbinols using a binaphthyl-based N,N-4-dimethylaminopyridine (DMAP) derivative 1d with tert-alcohol substituents. The …
Number of citations: 17 www.journal.csj.jp
N Lu, WH Chang, RJ Wei, YC Fang, TW Han, GQ Wang… - Tetrahedron, 2016 - Elsevier
It is important to find a way for separation of concerned chemicals from product mixture after reaction, in order to avoid spreading harmful chemicals to society. The homogeneous nature …
Number of citations: 9 www.sciencedirect.com
LE Longobardi - 2012 - library-archives.canada.ca
The addition of an aldehyde CH bond across a ketone functionality, formally a hydroacylation, has emerged as an atom-economical approach to the synthesis of esters. While this is an …
Number of citations: 3 library-archives.canada.ca
H Hayashi, S Yasukochi, T Sakamoto… - The Journal of …, 2021 - ACS Publications
Insight into the mechanism of a safe, simple, and inexpensive phosphoric acid (H 3 PO 4 )-catalyzed acylation of alcohols with acid anhydrides is described. The corresponding in situ-…
Number of citations: 7 pubs.acs.org
K Miyazaki, K Nakata - The Journal of Organic Chemistry, 2022 - ACS Publications
A novel two-step kinetic resolution of racemic secondary benzylic alcohols with practical enantiomeric ratios was achieved. The reactions were carried out via a one-pot operation by …
Number of citations: 5 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.